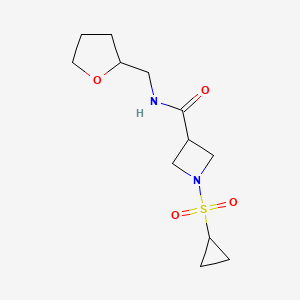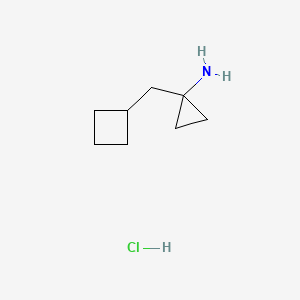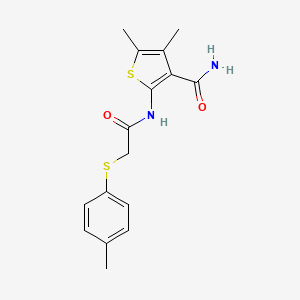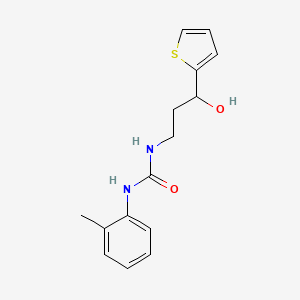![molecular formula C12H19NO5 B2775239 1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2168970-99-6](/img/structure/B2775239.png)
1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.1.1]hexane core, which is a type of bicyclic hydrocarbon scaffold . This structure is increasingly being used as a saturated bioisostere of benzenoids in medicinal chemistry and crop science . The compound also contains a tert-butyloxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalytic approaches. For example, substituted bicyclo[2.1.1]hexanes (BCHs) can be synthesized by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[2.1.1]hexane core, which is a type of bicyclic hydrocarbon scaffold . This core is substituted with a tert-butyloxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its bicyclic hydrocarbon core and the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is used in the synthesis of peptides, particularly in the protection of amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group from unwanted reactions during the synthesis process, allowing for the precise construction of peptide chains.
Organic Synthesis
In organic chemistry, the Boc group is used to protect the amine functionality in various synthetic routes . This is crucial when multiple functional groups are present, and selective reactivity is required. The Boc group can be removed under mild acidic conditions, making it a versatile tool for organic chemists.
Drug Development
The Boc-protected amino acids, derivatives of this compound, are building blocks in drug development . They are used to create complex molecules that can lead to new pharmaceuticals. Their use in drug development is due to their ability to create diverse molecular structures essential for discovering new drugs.
Biochemistry Research
In biochemistry, Boc-protected amino acids are used in the study of protein structure and function . They allow researchers to introduce specific modifications to peptides and proteins, aiding in the understanding of their biological roles.
Materials Science
The compound’s derivatives are used in materials science to develop new polymeric materials . These materials have potential applications in biotechnology and nanotechnology, where controlled reactivity and stability are crucial.
Environmental Science
In environmental science, this compound is used in the analysis and detection of environmental pollutants . Its derivatives can react with pollutants, forming products that are easier to detect and quantify.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Mode of Action
The compound, being a Boc-protected amino acid, participates in peptide synthesis. The Boc group protects the amino group during the reaction, allowing for selective bond formation . A proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion and generation of hydrosulphide .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . This is achieved through the protection of the amino group during synthesis, preventing side reactions and ensuring the correct peptide sequence is obtained .
Action Environment
The efficacy and stability of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the synthesis of Boc-protected amino acid ionic liquids is typically carried out at room temperature .
Propiedades
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-12-4-11(5-12,7-17-12)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUMQCYVKNOGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
CAS RN |
2168970-99-6 |
Source


|
| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2775158.png)




![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)



![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)
![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)